ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate
Description
Properties
Molecular Formula |
C16H17ClN2O3 |
|---|---|
Molecular Weight |
320.77 g/mol |
IUPAC Name |
ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C16H17ClN2O3/c1-2-21-16(20)19-15-7-6-13(9-14(15)18)22-10-11-4-3-5-12(17)8-11/h3-9H,2,10,18H2,1H3,(H,19,20) |
InChI Key |
ZLJVICOAEWIOKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Preparation Methods
The preparation of ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate generally involves a multi-step synthetic route, beginning with the formation of the 3-chlorophenylmethoxy-substituted aniline intermediate, followed by carbamate formation via reaction with ethyl chloroformate.
Stepwise Synthetic Route
Formation of 2-amino-4-[(3-chlorophenyl)methoxy]phenol Intermediate
- Starting materials: 3-chlorobenzyl chloride and 2-amino-4-hydroxyphenol (or 2-amino-4-hydroxybenzoic acid derivatives).
- Reaction: Nucleophilic substitution where the phenolic hydroxyl group reacts with 3-chlorobenzyl chloride under basic conditions, typically in the presence of a base such as potassium carbonate or sodium hydride.
- Solvent: Aprotic solvents like dimethylformamide (DMF) or acetone.
- Temperature: Ambient to reflux conditions depending on reactivity.
- Outcome: Formation of 2-amino-4-[(3-chlorophenyl)methoxy]phenol intermediate.
-
- Reagents: Ethyl chloroformate is used to introduce the ethyl carbamate group.
- Conditions: Reaction is carried out in anhydrous dichloromethane or similar solvents at low temperatures (0–5°C) to control the rate and selectivity.
- Catalysts: Bases such as triethylamine or lutidine act as acid scavengers to neutralize HCl formed during carbamate formation.
- Atmosphere: Nitrogen or inert atmosphere to avoid moisture and side reactions.
- Purification: Post-reaction purification involves silica gel column chromatography using gradient elution (ethyl acetate/hexane mixtures) to isolate the pure carbamate product.
Representative Reaction Scheme
$$
\text{2-amino-4-hydroxyphenol} + \text{3-chlorobenzyl chloride} \xrightarrow[\text{base}]{\text{solvent, heat}} \text{2-amino-4-[(3-chlorophenyl)methoxy]phenol} \xrightarrow[\text{triethylamine}]{\text{ethyl chloroformate, DCM, 0–5°C}} \text{this compound}
$$
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Purpose/Effect |
|---|---|---|
| Solvent | Dichloromethane (anhydrous) | Good solubility, inertness |
| Temperature | 0–5°C during carbamate formation | Minimize side reactions, improve selectivity |
| Base | Triethylamine or lutidine | Neutralizes HCl, promotes carbamate formation |
| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |
| Reaction Time | 1–3 hours | Sufficient for completion of carbamate formation |
| Purification | Silica gel chromatography (ethyl acetate/hexane gradient) | Isolates pure product |
Table 2: Key reaction parameters for the carbamate formation step
Industrial Scale Preparation
In industrial settings, the synthesis is scaled up with the following considerations:
- Automated reactors: Use of controlled temperature and stirring to maintain uniform reaction conditions.
- Process optimization: Reaction times and reagent stoichiometry are optimized to maximize yield (typically 70–85%) and purity.
- Purification: Advanced chromatographic techniques or recrystallization are employed to ensure removal of impurities.
- Safety: Handling of ethyl chloroformate and chlorinated intermediates requires strict adherence to safety protocols due to their toxicity and reactivity.
Analytical Characterization and Quality Control
To confirm the structure and purity of the synthesized compound, the following techniques are employed:
| Technique | Data/Characteristic Features | Purpose |
|---|---|---|
| ¹H NMR Spectroscopy | Singlet at δ 3.8–4.0 ppm corresponding to OCH2PhCl group | Confirms methoxy substitution |
| ¹³C NMR Spectroscopy | Carbamate carbonyl peak at δ 155–160 ppm | Verifies carbamate formation |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak [M+H]⁺ at 320.77 g/mol | Confirms molecular weight and formula |
| Thin Layer Chromatography (TLC) | Rf values monitored during synthesis (ethyl acetate/hexane 3:7) | Monitors reaction progress and purity |
| Melting Point | Characteristic melting point (if crystalline) | Assesses purity and identity |
Table 3: Analytical methods for characterization of this compound
Research Findings and Literature Insights
- The carbamate group in this compound acts as a directing group facilitating further functionalization via directed ortho-metalation (DoM) chemistry, which is a strategic advantage in aromatic synthesis.
- The synthesis approach using ethyl chloroformate is well-established and preferred for its efficiency and relatively mild reaction conditions.
- Optimization studies highlight that low temperatures during carbamate formation reduce side reactions and increase yield.
- Spectroscopic data, especially multi-nuclear NMR and HRMS, are critical for resolving structural ambiguities and confirming regioselectivity of substitution.
- Industrial synthesis focuses on maximizing yield and purity using automated reactors and chromatographic purification, ensuring reproducibility and scalability.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Phenol alkylation | 3-chlorobenzyl chloride, base (K2CO3), DMF | Intermediate formed | Nucleophilic substitution |
| Carbamate formation | Ethyl chloroformate, triethylamine, DCM, 0–5°C | Final product, 70–85% yield | Controlled temperature critical |
| Purification | Silica gel chromatography | Pure compound isolated | Gradient elution system |
| Characterization | ¹H NMR, ¹³C NMR, HRMS, TLC | Confirmed structure | Essential for quality control |
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₆H₁₇ClN₂O₃
Molecular Weight: 318.77 g/mol
CAS Number: 6940-93-8
The compound features an ethyl carbamate structure, which is significant for its biological activity. The presence of a chlorophenyl group and a methoxy substitution enhances its lipophilicity and potential interaction with biological targets.
Pharmacological Applications
-
Antiepileptic Drug Development
- Ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate has been investigated as a potential antiepileptic agent. Its structural similarity to other known antiepileptic drugs suggests it may modulate neuronal excitability and neurotransmitter release, thereby reducing seizure activity. Research indicates that derivatives of carbamate compounds can exhibit anticonvulsant properties, making them candidates for further study in epilepsy treatment .
-
Anti-parasitic Activity
- Studies have shown that compounds similar to this compound possess antiparasitic activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. The mechanism involves interference with the parasite's metabolic pathways, leading to cell death. This application highlights the compound's potential in developing new treatments for parasitic infections .
-
Potential in Cancer Therapy
- Preliminary research suggests that carbamate derivatives may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms are under investigation, but the ability to modify cellular signaling pathways presents a promising avenue for cancer treatment development.
Synthesis and Derivatives
This compound can be synthesized through various chemical reactions involving starting materials that include amines and chlorinated phenols. The synthesis process is crucial for producing analogs with enhanced efficacy or reduced side effects.
Synthesis Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Ethanol, Chlorinated Phenol | Reflux |
| 2 | Carbamoylation | Isocyanate | Stirring at Room Temperature |
| 3 | Purification | Column Chromatography | Solvent Gradient |
This table summarizes key steps in synthesizing the compound, emphasizing the importance of optimizing conditions for yield and purity.
Case Studies
-
Antiepileptic Activity
- A study conducted on a series of carbamate derivatives revealed that certain modifications to the this compound structure significantly enhanced its anticonvulsant activity in animal models. The lead compound demonstrated a reduction in seizure frequency comparable to established antiepileptic medications .
- Antiparasitic Efficacy
Mechanism of Action
The mechanism of action of ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The chlorophenyl group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzyme activity. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Key Observations :
- Cenobamate’s tetrazole moiety introduces distinct hydrogen-bonding capabilities, improving target binding specificity .
Physicochemical Properties
Lipophilicity and Solubility
- Lipophilicity: Ethyl carbamate derivatives with halogenated aryl groups (e.g., 3-chlorophenyl or 4-fluorophenyl) exhibit higher log k values (HPLC-derived) compared to non-halogenated analogs, suggesting enhanced membrane permeability .
- Solubility: Salts and co-crystals of ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate demonstrate improved aqueous solubility (e.g., methanesulfonic acid co-crystal: 12.5 mg/mL at 37°C) compared to the parent compound (2.1 mg/mL) . This trend may extend to the 3-chloro analog, though steric effects from the methoxy group could reduce solubility.
Pharmacological Activity
- Ezogabine (Retigabine): Acts as a KCNQ2/3 potassium channel opener, reducing neuronal excitability in epilepsy . The 4-fluorophenyl methylamino group is critical for channel binding.
- Target Compound : The 3-chlorophenyl methoxy group may shift activity toward other ion channels or receptors, though experimental validation is needed.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate?
- Methodology : A common approach involves coupling 2-amino-4-[(3-chlorophenyl)methoxy]aniline with ethyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). This is analogous to the synthesis of structurally related amides, where amine intermediates react with acyl chlorides .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the carbamate group. Monitor reaction progress via TLC or HPLC.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methods :
- NMR : and NMR confirm the carbamate linkage (e.g., carbonyl resonance at ~155–160 ppm) and aromatic substitution patterns .
- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]) and fragmentation patterns.
- UV-Vis : Useful for studying electronic transitions, especially if the compound exhibits fluorescence or chromophoric properties .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : The carbamate group and aromatic chloro-substituent suggest potential as a protease inhibitor or receptor modulator, similar to other carbamate derivatives studied in drug design .
- Agrochemicals : Structural analogs are explored as herbicides or pesticides due to their stability and bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Experimental Design :
- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.
- Temperature : Conduct trials at 0–25°C to balance reaction rate and side-product formation.
- Catalysis : Explore phase-transfer catalysts or Lewis acids (e.g., ZnCl) to accelerate coupling .
- Data Analysis : Use DOE (Design of Experiments) to identify critical parameters. For example, a Plackett-Burman design can screen variables like stoichiometry and solvent .
Q. How to resolve contradictions in reported bioactivity data?
- Approach :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell lines, incubation time).
- Structure-Activity Relationship (SAR) : Synthesize derivatives to isolate functional group contributions (e.g., replacing the 3-chlorophenyl group with other halogens) .
- Theoretical Modeling : Perform docking studies to predict binding interactions with targets like kinases or GPCRs .
Q. What strategies are effective for structural elucidation of degradation products?
- Analytical Workflow :
Forced Degradation : Expose the compound to heat, light, or hydrolytic conditions.
LC-MS/MS : Identify major degradation fragments (e.g., hydrolysis of the carbamate to form aniline derivatives).
X-ray Crystallography : Resolve crystal structures if degradation products are crystalline .
Key Challenges & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
